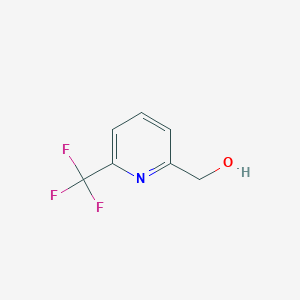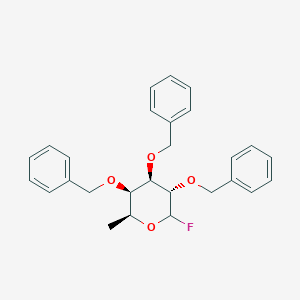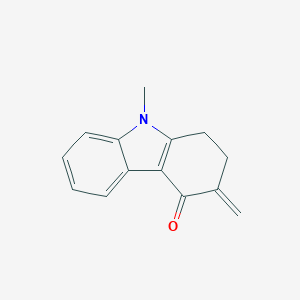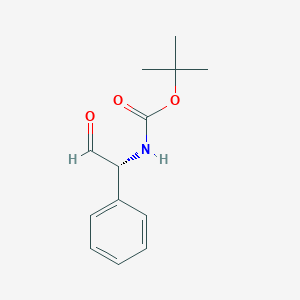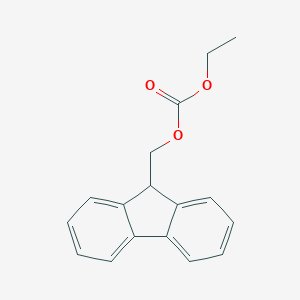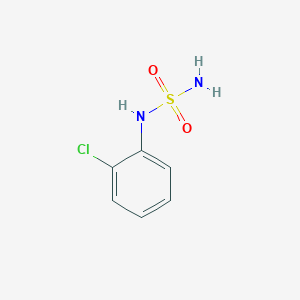
(2-Chlorophenyl)sulfamide
Overview
Description
(2-Chlorophenyl)sulfamide, also known as chlorosulfamide, is a chemical compound that has been extensively used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, in
Mechanism Of Action
The mechanism of action of (2-Chlorophenyl)sulfamide is not fully understood, and further research is needed to elucidate its mode of action.
3. Clinical trials: The potential of (2-Chlorophenyl)sulfamide as a therapeutic agent for cancer and inflammatory disorders needs to be evaluated in clinical trials.
Conclusion:
In conclusion, (2-Chlorophenyl)sulfamide is a chemical compound that has been extensively used in various scientific research applications. It exhibits potent anticancer, antimicrobial, and anti-inflammatory activity and has several advantages and limitations for lab experiments. Further research is needed to explore its potential as a therapeutic agent and to elucidate its mechanism of action.
Biochemical And Physiological Effects
(2-Chlorophenyl)sulfamide has been shown to have various biochemical and physiological effects, including:
1. Induction of apoptosis: (2-Chlorophenyl)sulfamide induces apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex.
2. Inhibition of growth: (2-Chlorophenyl)sulfamide inhibits the growth of various microorganisms by interfering with their metabolic pathways.
3. Anti-inflammatory activity: (2-Chlorophenyl)sulfamide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
(2-Chlorophenyl)sulfamide has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. Potent activity: (2-Chlorophenyl)sulfamide exhibits potent activity against various cancer cell lines and microorganisms.
2. Easy to synthesize: (2-Chlorophenyl)sulfamide can be easily synthesized by the reaction of 2-chloroaniline with sulfamide.
Limitations:
1. Toxicity: (2-Chlorophenyl)sulfamide is toxic and should be handled with care.
2. Stability: (2-Chlorophenyl)sulfamide is unstable in acidic and basic conditions and should be stored under appropriate conditions.
Future Directions
There are several future directions for the research on (2-Chlorophenyl)sulfamide, including:
1. Development of new analogs: The development of new analogs of (2-Chlorophenyl)sulfamide with improved activity and reduced toxicity is an area of active research.
2.
Synthesis Methods
(2-Chlorophenyl)sulfamide can be synthesized by the reaction of 2-chloroaniline with sulfamide. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
(2-Chlorophenyl)sulfamide has been used in various scientific research applications, including:
1. Anticancer: (2-Chlorophenyl)sulfamide has been found to exhibit potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex.
2. Antimicrobial: (2-Chlorophenyl)sulfamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi. It inhibits the growth of these microorganisms by interfering with their metabolic pathways.
3. Anti-inflammatory: (2-Chlorophenyl)sulfamide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been suggested as a potential therapeutic agent for the treatment of various inflammatory disorders.
properties
IUPAC Name |
1-chloro-2-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKHCCWYNOGEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309843 | |
| Record name | N-(2-Chlorophenyl)sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)sulfamide | |
CAS RN |
128276-56-2 | |
| Record name | N-(2-Chlorophenyl)sulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128276-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



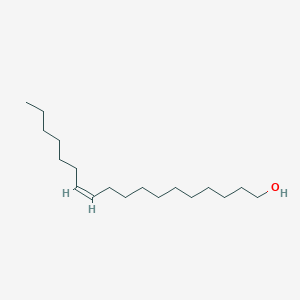
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

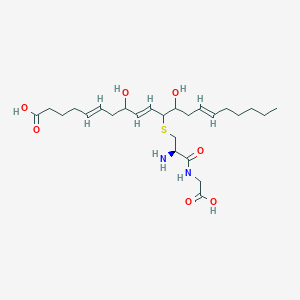
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
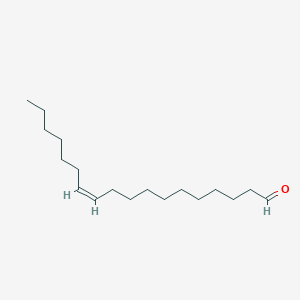
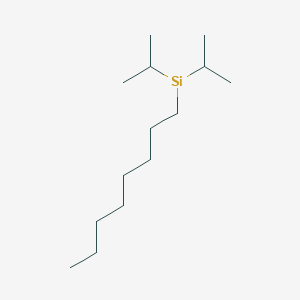
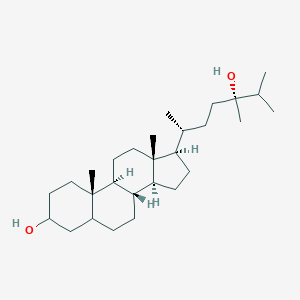
![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)
